3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is particularly interesting due to its bromomethyl group, which makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide typically involves the bromination of 2,4-dimethylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,4-dimethylpyridine in an appropriate solvent like carbon tetrachloride.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of various products. The compound can also participate in radical reactions, where the bromine atom is abstracted, generating a reactive radical intermediate.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2,4-dimethylpyridine
- 3-(Iodomethyl)-2,4-dimethylpyridine
- 2,4-Dimethylpyridine
Uniqueness
3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile intermediate for various chemical transformations. Additionally, the presence of the hydrobromide salt enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.
Properties
IUPAC Name |
3-(bromomethyl)-2,4-dimethylpyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-3-4-10-7(2)8(6)5-9;/h3-4H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWHUSVZYKQNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.